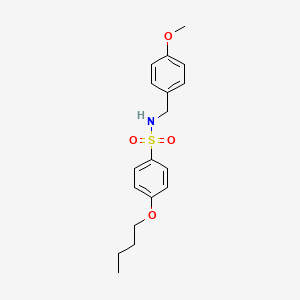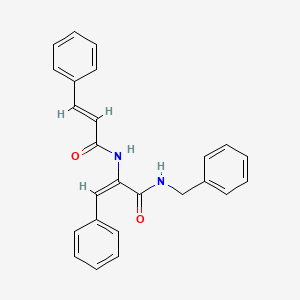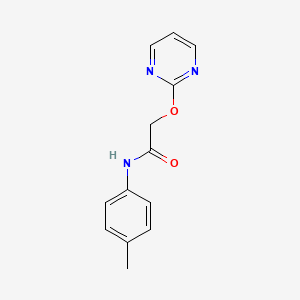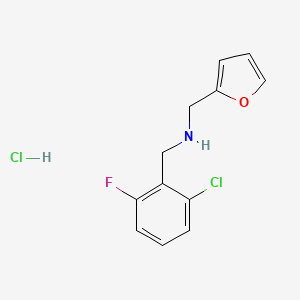![molecular formula C15H14N2O5 B5462478 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5462478.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as MNFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MNFP is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. It also inhibits the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one inhibits the growth of cancer cells and reduces the production of inflammatory cytokines and enzymes. In vivo studies have also shown that 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has potent anti-tumor and anti-inflammatory effects. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to reduce tumor growth and metastasis in animal models of breast and lung cancer. It has also been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and arthritis.
实验室实验的优点和局限性
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its biological activities, and its mechanism of action is well understood. However, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one also has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one also has potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has potential applications in the development of novel drugs for the treatment of cancer and inflammatory diseases. Future research should focus on improving the bioavailability and efficacy of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one through the development of novel drug delivery systems. The toxicity of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one needs to be carefully evaluated in preclinical studies to ensure its safety for human use. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one can also be used as a lead compound for the development of new chalcone derivatives with improved biological activities. Overall, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has significant potential for the development of new drugs for the treatment of cancer and inflammatory diseases.
合成方法
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one can be synthesized through a multistep reaction process involving the condensation of 2-acetyl-5-methylfuran and 2-methoxy-4-nitrobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to reduction using sodium borohydride, followed by oxidation with iodine to obtain the final product. The overall yield of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one synthesis is around 60-70%, and the purity can be increased through recrystallization.
科学研究应用
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes.
属性
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-10-3-6-14(22-10)13(18)7-8-16-12-5-4-11(17(19)20)9-15(12)21-2/h3-9,16H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQYFFEAXPORC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chloro-6-fluorophenyl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5462405.png)

![(2R)-2-hydroxy-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propanamide](/img/structure/B5462422.png)
![methyl 4-{3-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5462432.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylisoxazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5462444.png)
![6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5462455.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B5462464.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
![2-fluoro-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5462470.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5462485.png)
